N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Description
This compound is a thiazole-based carboxamide derivative featuring a 4-ethylbenzyl substituent on the thiazole ring and a 7-methyl-1-oxo-isochromene moiety linked via a carboxamide group.
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-15-5-7-16(8-6-15)11-18-13-24-23(29-18)25-21(26)20-12-17-9-4-14(2)10-19(17)22(27)28-20/h4-10,13,20H,3,11-12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHQHOXZFKUYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=C(C=C(C=C4)C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways and receptors in the body, leading to a variety of effects.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. They can activate or inhibit enzymes, stimulate or block receptors, and have other effects on the body’s physiological systems
Biological Activity
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound with significant biological activity that has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Profile
| Property | Details |
|---|---|
| Molecular Formula | C23H22N2O3S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-[5-(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
| CAS Number | 874466-49-6 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can reduce inflammation markers such as prostaglandins and cytokines in animal models. The compound's ability to inhibit the NF-kB pathway is particularly noteworthy, as this pathway is crucial in the inflammatory response.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been found to induce apoptosis in cancer cells via several mechanisms:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cell lines.
- Apoptosis Induction : It activates caspases and increases the levels of pro-apoptotic proteins.
- Inhibition of Tumor Growth : In vivo studies have shown significant tumor reduction in xenograft models.
Case Study: Breast Cancer
A specific study focused on the effects of this compound on breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Modifications to the thiazole and isochromene moieties have been shown to influence its potency and selectivity for various biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The 4-ethylbenzyl substituent distinguishes this compound from analogs with different R-groups (e.g., methyl, bromo, or trifluoromethyl). These variations alter electronic and steric properties:
- 4-Bromobenzyl (e.g., CAS 924838-80-2): Introduces electronegativity, enhancing halogen bonding in protein interactions .
- 4-Trifluoromethylbenzyl (e.g., from ): Increases metabolic stability due to fluorine’s electron-withdrawing effects .
Carboxamide Group Modifications
The isochromene carboxamide in the target compound contrasts with other carboxamide scaffolds:
- Phthalazine carboxamides (e.g., ECHEMI 763099-55-4): Larger aromatic systems may improve affinity for planar binding pockets but increase molecular weight (313.34 g/mol vs. ~340 g/mol for the target compound) .
Data Tables
Table 1: Key Structural Analogs and Properties
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Accessibility : Ethylbenzyl-substituted thiazoles are consistently synthesized in high yields (60–80%) via acylation and cyclization, suggesting scalability for the target compound .
- Bioactivity Potential: Thiazolides with electron-donating substituents (e.g., ethyl, methyl) show enhanced stability in MD simulations, supporting their candidacy as enzyme inhibitors .
- Structural Trade-offs : Isochromene carboxamides may offer superior binding rigidity compared to furan-based analogs but could face solubility challenges due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
